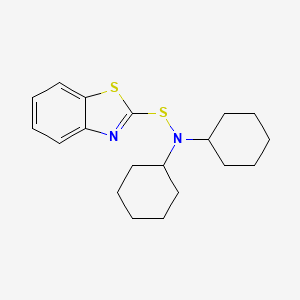

N,N-dicyclohexyl-2-benzothiazolesulfenamide

Description

Chemical Identity and Properties

N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS; CAS 4979-32-2) is a sulfenamide-class rubber vulcanization accelerator. Its molecular formula is C₁₉H₂₆N₂S₂, with a molecular weight of 346.55 g/mol . Key physical properties include:

- Melting point: 104°C

- Water solubility: 1.9 μg/L at 25°C (highly lipophilic, LogP = 5.95)

- Density: 1.20 g/cm³

- Vapor pressure: Negligible (0 Pa at 25°C)

Applications

DCBS is a delayed-action accelerator primarily used in natural rubber, synthetic rubber (e.g., SBR, BR, IR), and latex products. It offers excellent scorch safety (delayed onset of vulcanization) and balanced modulus development, making it ideal for thick rubber articles like tire treads, conveyor belts, and seals .

Toxicity Profile A screening study in rats established a No Observed Adverse Effect Level (NOAEL) of 100 mg/kg/day for repeated-dose and reproductive/developmental toxicity. At 400 mg/kg/day, significant adverse effects included renal tubular degeneration, thymus atrophy, and reduced reproductive performance .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2S2/c1-3-9-15(10-4-1)21(16-11-5-2-6-12-16)23-19-20-17-13-7-8-14-18(17)22-19/h7-8,13-16H,1-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAUJSNXENPPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)SC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027584 | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | 2-Benzothiazolesulfenamide, N,N-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4979-32-2 | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4979-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004979322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolesulfenamide, N,N-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dicyclohexylbenzothiazole-2-sulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OBS6299M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

It is known that this compound is used as an accelerator in the production of natural or synthetic rubber.

Mode of Action

As a rubber accelerator, it likely interacts with the rubber molecules to speed up the vulcanization process, which involves the formation of cross-links between the rubber molecules to improve the material’s properties.

Biochemical Pathways

As a rubber accelerator, it likely influences the chemical reactions involved in the vulcanization process.

Result of Action

The primary result of N,N-Dicyclohexyl-2-benzothiazolesulfenamide’s action is the acceleration of the vulcanization process in rubber production. This leads to the formation of cross-links between rubber molecules, resulting in a material with improved properties such as increased strength, elasticity, and durability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pressure conditions during the vulcanization process can affect the compound’s effectiveness as a rubber accelerator.

Biological Activity

N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) is primarily recognized as a vulcanization accelerator in the rubber industry. However, its biological activity has garnered attention due to its potential toxicological and environmental implications. This article synthesizes findings from various studies, focusing on the compound's toxicity, reproductive effects, and environmental behavior.

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₂₆N₂S₂

- Molecular Weight : 346.59 g/mol

- Physical Appearance : White powder

- Melting Point : Approximately 99 °C

- Boiling Point : Exceeds 300 °C

Acute Toxicity

DCBS exhibits low acute toxicity, with an oral LD50 greater than 1,000 mg/kg in rats and a dermal LD50 exceeding 2,000 mg/kg in rabbits. It is classified as moderately irritating to the skin and slightly irritating to the eyes but is not sensitizing to skin .

Repeated Dose Toxicity

A screening study on rats revealed significant toxic effects at high doses. The notable findings include:

- NOAEL (No Observed Adverse Effect Level) : Established at 25 mg/kg/day for both sexes.

- Clinical Signs : Salivation, decreased locomotor activity, and body weight reduction were observed at higher doses (100 mg/kg and above).

- Histopathological Changes : Fatty degeneration of renal tubular epithelium and vacuolation of adrenocortical cells were prominent in females at doses of 100 mg/kg and higher .

Reproductive and Developmental Toxicity

Research has indicated that DCBS can adversely affect reproductive outcomes in rats:

- Gestation Index : Decreased at high doses.

- Pup Viability : Significant reductions in the number of pups born alive were noted.

- Toxic Effects on Offspring : Histopathological evaluations showed detrimental changes in the kidneys of pups .

Environmental Impact

DCBS is classified as very toxic to aquatic life, raising concerns about its environmental persistence and bioaccumulation potential. Its degradation products include dicyclohexylamine and 2-mercaptobenzothiazole, which may also possess toxicological properties .

Photodegradation and Hydrolysis

The compound undergoes photodegradation when exposed to hydroxyl radicals, with a half-life of approximately 2.26 hours under typical atmospheric conditions. Hydrolysis rates are significantly affected by pH levels, indicating variable environmental persistence depending on environmental conditions .

Summary of Findings

| Study Aspect | Findings |

|---|---|

| Acute Toxicity | Oral LD50 > 1,000 mg/kg; Dermal LD50 > 2,000 mg/kg |

| Reproductive Toxicity | NOAEL at 25 mg/kg/day; adverse effects on gestation and pup viability |

| Environmental Toxicity | Very toxic to aquatic life; persistent degradation products |

| Photodegradation | Half-life of approximately 2.26 hours in the atmosphere |

Case Studies

- Reproductive Toxicology Study : A study conducted on male and female Crl:CD(SD) rats fed DCBS revealed significant reproductive toxicity signs at high concentrations, emphasizing the need for careful handling in industrial applications .

- Environmental Assessment : Investigations into the use of tire crumb rubber containing DCBS highlighted its potential leaching into soil and water systems, raising alarms about long-term ecological impacts .

Scientific Research Applications

N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) is an organic compound belonging to the sulfenamide accelerator class, widely recognized for its applications across various scientific and industrial domains. It has the IUPAC name this compound and the molecular formula C₁₉H₂₆N₂S₂, with a molecular weight of 346.59 g/mol.

Applications in Material Science

Vulcanization of Rubber Products

DCBS is predominantly used as an accelerator in the vulcanization of rubber products, including tires and other automotive components. It enhances the curing process, making it essential in the rubber industry. An efficient vulcanization system containing DCBS can be used for the preparation of safe natural rubber vulcanizates. Studies have reported that vulcanizates prepared using non-regulated nitrosamine generating accelerators like DCBS are non-carcinogenic . DCBS improves the scorch, ensuring that the vulcanizates are safe and effective .

Case Study: Non-regulated Accelerator (DCBS/DBBS) Incorporated Natural Rubber Vulcanizates

A study on non-regulated accelerators DCBS and DBBS reported that vulcanizates prepared using these are non-carcinogenic . The MTT assay showed that natural rubber vulcanizates containing DCBS and DBBS are safe (non-cytotoxic) .

Toxicological Studies

Reproductive and Developmental Toxicity

DCBS has been evaluated for its reproductive and developmental toxicity in rats. Studies involving the feeding of DCBS-containing diets to male and female rats indicated that DCBS possesses adverse effects on reproduction and development.

| Study Type | Methods | Results/Outcomes |

|---|---|---|

| Reproductive and developmental toxicity in rats | Rats were fed a diet containing DCBS for 57 days (males) and 61–65 days (females) | Adverse effects on reproduction and development were observed |

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

DCBS is used in High-Performance Liquid Chromatography (HPLC) for column separation. It is applied to the HPLC column to facilitate the separation of complex mixtures, leading to improved separation efficiency.

| Application | Method | Outcome |

|---|---|---|

| HPLC Column Separation | Applied to HPLC column | Improved separation efficiency of complex mixtures |

Environmental Science

Environmental Impact Assessment

DCBS is used in studies to evaluate its environmental impact, particularly in the event of accidental releases. The environmental impact of DCBS is assessed through studies that simulate accidental releases and measure the resulting effects. Studies have shown that DCBS undergoes photodegradation in the presence of hydroxyl radicals in the atmosphere, with a calculated half-life of approximately 2.26 hours under typical conditions. Its hydrolysis rates vary significantly with pH levels, indicating potential environmental persistence.

| Environmental Factor | Description | Results/Outcomes |

|---|---|---|

| Photodegradation | Occurs in the presence of hydroxyl radicals | Half-life of approximately 2.26 hours |

| Hydrolysis | Rates vary with pH levels | Potential environmental persistence |

Occupational Health and Safety

Occupational Exposure Assessment

DCBS is used in studies to evaluate its potential for occupational exposure during manufacture, unloading, storage, staging, and transfer operations at facilities. The potential for occupational exposure to DCBS is assessed through studies that simulate various workplace scenarios. Data indicates that a much lower potential for exposure exists in facilities using this substance in closed manufacturing processes by trained personnel.

| Workplace Scenario | Assessment Method | Results/Outcomes |

|---|---|---|

| Closed Manufacturing Processes | Simulation of workplace scenarios | Lower potential for exposure by trained personnel |

Comparison with Similar Compounds

Comparison with Similar Sulfenamide Accelerators

Sulfenamide accelerators share a core benzothiazole-sulfenamide structure but differ in substituents, which modulate their reactivity and applications. Below is a detailed comparison of DCBS with CBS (Cyclohexylbenzothiazole Sulfenamide) and TBBS (N-tert-Butyl-2-benzothiazolesulfenamide) .

Structural Features

Key Structural Impacts :

- DCBS : Bulky cyclohexyl groups enhance steric hindrance, delaying vulcanization initiation .

- TBBS : The tert-butyl group provides moderate reactivity and faster cure rates compared to DCBS .

- CBS : Intermediate steric bulk, balancing scorch safety and cure speed .

Vulcanization Activity

| Property | DCBS | TBBS | CBS |

|---|---|---|---|

| Scorch Safety | High (delayed action) | Moderate | Moderate |

| Cure Rate | Slow | Fast | Intermediate |

| Modulus | High | High | Moderate |

| Applications | Tire treads, heat-resistant belts | Tire sidewalls, hoses | General-purpose rubber products |

Mechanistic Insights :

- DCBS’s delayed action stems from the slow release of active sulfurating species (e.g., benzothiazole-2-sulfenamide radicals) due to steric hindrance .

- TBBS and CBS release active species faster, enabling quicker crosslinking but with reduced scorch safety .

Thermal and Solubility Properties

| Property | DCBS | TBBS | CBS |

|---|---|---|---|

| Melting Point | 104°C | ~90°C | ~95°C |

| Solubility | Low in polar solvents (e.g., DMSO) | Moderate in acetone | High in toluene |

Practical Implications :

- DCBS’s low solubility in polar solvents necessitates dispersion aids in rubber compounding .

- TBBS and CBS are more soluble, simplifying processing .

Toxicity and Regulatory Status

| Parameter | DCBS | TBBS | CBS |

|---|---|---|---|

| NOAEL (rats) | 100 mg/kg/day | Limited data | Limited data |

| Regulatory | Listed in EPA SRS | EPA-regulated | EPA-regulated |

Safety Notes:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing DCBS with high purity, and how do reaction conditions influence yield?

- Methodology : DCBS is synthesized via sulfenamide formation reactions. Key steps include:

-

Reactants : Benzothiazole derivatives (e.g., 2-mercaptobenzothiazole) and dicyclohexylamine.

-

Catalysts/Solvents : Copper(II) tetraphenylporphyrin or cobalt catalysts in solvents like benzene, ether, or acetic anhydride .

-

Conditions : Reaction temperatures between 50–80°C, with yields ranging from 81.87% to 99.5% depending on solvent purity and catalyst efficiency .

- Optimization : Higher yields (>95%) are achieved with slow reagent addition and inert atmospheres to prevent oxidation.

Solvent Catalyst Yield (%) Purity (%) Benzene Copper(II) porphyrin 99.5 99.2 Acetic Anhyd. Cobalt catalyst 88.0 97.5 Ether None (room temp) 81.87 90.0 Data from

Q. What analytical techniques are recommended for characterizing DCBS and verifying its structural integrity?

- Key Methods :

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress .

- Spectroscopy : Nuclear magnetic resonance (NMR) for confirming cyclohexyl and benzothiazole moieties; Fourier-transform infrared (FTIR) for sulfenamide (-S-N-) bond identification .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₉H₂₆N₂S₂, MW 362.55) .

Q. What are the primary applications of DCBS in polymer science, particularly in rubber vulcanization?

- Role in Vulcanization : DCBS acts as a slow-acting sulfenamide accelerator, delaying cross-linking initiation ("scorch safety") while ensuring robust modulus development .

- Industrial Relevance : Used in tire treads, conveyor belts, and heat-resistant rubber products due to its low compression set and thermal stability .

Advanced Research Questions

Q. How should a toxicological study assessing DCBS’s reproductive and developmental effects be designed?

- Experimental Design :

- Model : Sprague-Dawley rats (oral gavage, 0–400 mg/kg/day) .

- Dosing Regimen : Males dosed 44 days (pre-mating to post-mating); females dosed 40–51 days (pre-mating to lactation day 3) .

- Endpoints : Body weight changes, organ weights (kidneys, thymus), serum biochemistry (e.g., glutamate pyruvate transaminase), histopathology (renal tubular degeneration), and reproductive indices (gestation rate, pup viability) .

- Key Findings : NOAEL (No Observed Adverse Effect Level) = 100 mg/kg/day; significant toxicity (mortality, renal atrophy) observed at 400 mg/kg/day .

Q. How can researchers resolve contradictions in reported synthesis yields of DCBS across studies?

- Critical Variables :

- Catalyst Efficiency : Copper(II) porphyrin yields >99% vs. uncatalyzed reactions (≤82%) .

- Solvent Polarity : Polar solvents (acetic anhydride) may reduce side reactions compared to non-polar alternatives .

Q. What computational methods predict DCBS’s reactivity and interaction mechanisms in vulcanization?

- Approaches :

- Density Functional Theory (DFT) : Models DCBS’s sulfenamide dissociation kinetics, correlating with delayed cross-linking .

- Molecular Dynamics (MD) : Simulates DCBS-rubber matrix interactions to optimize accelerator loading (typical range: 0.5–2.0 phr) .

Data Contradictions and Mitigation Strategies

- Toxicity vs. Industrial Use : While DCBS shows reproductive toxicity at high doses (400 mg/kg/day), its industrial use (≤0.1% in rubber) falls below hazardous thresholds .

- Synthesis Yield Discrepancies : Catalyst selection and solvent purity are primary culprits; standardized protocols (e.g., ISO 11359) reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.